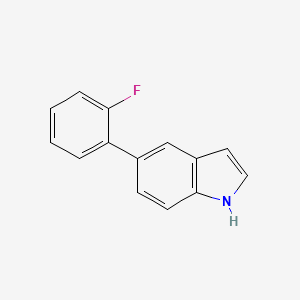

5-(2-Fluorophenyl)-1H-indole

Description

Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Chemical Biology

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. researchgate.netnih.govnumberanalytics.com Its prevalence in nature is remarkable, forming the core of over 3000 known natural products. researchgate.net This widespread distribution underscores its evolutionary selection as a robust and versatile scaffold for biological function.

In the sphere of chemical biology, the indole ring is a key component of the essential amino acid tryptophan, which not only serves as a building block for proteins but also acts as a precursor to a multitude of vital secondary metabolites. nih.gov These include the neurotransmitter serotonin (B10506), which regulates mood, sleep, and appetite, and the plant hormone indole-3-acetic acid, which governs various aspects of plant growth and development. nih.govbiosynth.com The indole scaffold's ability to participate in both hydrophobic and hydrogen-bonding interactions allows it to effectively bind to a wide range of biological targets, including enzymes and receptors. nih.gov

The rich chemistry of the indole nucleus, characterized by its electron-rich nature, makes it a versatile substrate for a variety of chemical transformations. This has enabled synthetic chemists to generate extensive libraries of indole derivatives for drug discovery and materials science applications. numberanalytics.combiosynth.com Consequently, the indole motif is present in a significant number of approved drugs, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. researchgate.netimpactfactor.org

The Role of Fluorine Substitution in Modulating Molecular Properties and Reactivity

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential. tandfonline.comtandfonline.comrsc.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.commdpi.com

Lipophilicity, a critical parameter for membrane permeability and oral absorption, can also be fine-tuned through fluorination. While a single fluorine atom is sterically similar to a hydrogen atom, its electronic effects can increase the lipophilicity of the molecule. tandfonline.commdpi.com This strategic incorporation of fluorine allows medicinal chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. mdpi.com

Overview of 5-(2-Fluorophenyl)-1H-indole within the Context of Indole-Based Heterocycles

The compound this compound belongs to the class of aryl-substituted indoles, a group of compounds that has garnered significant interest in pharmaceutical research. The core structure features a phenyl ring attached to the 5-position of the indole scaffold. This specific substitution pattern is found in various biologically active molecules.

The introduction of a 2-fluorophenyl group at the 5-position of the indole ring is a deliberate design element. The fluorine atom at the ortho position of the phenyl ring can induce a conformational preference in the molecule due to steric and electronic effects. This, in turn, can influence how the molecule interacts with its biological target. While direct and extensive research on this compound is not widely published, the properties and potential applications of this compound can be inferred from the study of its constituent parts and related structures.

For instance, related fluorinated phenyl-indole structures have been investigated for their potential as selective serotonin receptor antagonists and monoamine oxidase (MAO) inhibitors. nih.govnih.gov The presence of the fluorophenyl moiety is often crucial for achieving high potency and selectivity. nih.gov Similarly, other 5-substituted indole derivatives have shown a wide range of biological activities, highlighting the importance of this position for molecular recognition.

While specific experimental data for this compound remains limited in the public domain, its chemical structure suggests potential for further investigation in various areas of chemical and pharmaceutical research. The synthesis of this and related compounds is achievable through modern cross-coupling methodologies, which are well-established for the creation of C-C bonds between aromatic rings. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-9,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLFXRPDLTXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 5 2 Fluorophenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, including 5-(2-Fluorophenyl)-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the indole (B1671886) ring and the fluorophenyl substituent.

The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the proton on the indole nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, often in the range of 8.0-11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. researchgate.netresearchgate.net Protons on the aromatic rings exhibit signals in the aromatic region (approximately 6.5-8.0 ppm). The specific coupling patterns (e.g., doublets, triplets, multiplets) arise from the interactions between neighboring protons and are crucial for assigning specific protons to their positions in the molecule.

A representative, though not specific to this exact molecule, ¹H NMR data set for a similar indole derivative shows the complexity and information-rich nature of these spectra. rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Indole Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity |

| N-H | 8.0 - 11.0 | br s |

| Aromatic-H | 6.5 - 8.0 | m |

Note: The exact chemical shifts and coupling constants for this compound would require specific experimental data. The table provides typical ranges for similar structures.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in In ¹³C NMR spectra of this compound, each unique carbon atom gives rise to a distinct signal, with the chemical shift dependent on its hybridization and electronic environment.

Aromatic and alkene carbons typically resonate in the downfield region of the spectrum, generally between 110 and 150 ppm. oregonstate.edulibretexts.org The carbon atom attached to the fluorine (C-F) will exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectrum of organofluorine compounds. arabjchem.org The chemical shifts of the indole carbons are also well-defined, allowing for the complete assignment of the carbon skeleton. pressbooks.publibretexts.org

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Chemical Shift (ppm) |

| Aromatic/Alkene C | 110 - 150 |

| C-F | 155 - 165 (with large J-coupling) |

| Aliphatic C | 10 - 50 |

Note: The table shows general ranges. Specific values for this compound require experimental determination.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgalfa-chemistry.com The ¹⁹F NMR spectrum of this compound provides a direct probe into the electronic environment of the fluorine atom.

The chemical shift of the fluorine atom is highly sensitive to its surroundings, making ¹⁹F NMR an excellent tool for detecting subtle structural and conformational changes. biophysics.orgnih.gov For a 2-fluorophenyl group, the fluorine signal is expected to appear in a specific region of the ¹⁹F NMR spectrum, and its coupling with adjacent protons can provide further structural information. For instance, fluoroaromatic compounds often display chemical shifts between -60 and -172 ppm. researchgate.net The precise chemical shift can be influenced by solvent and concentration. biophysics.org

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the assignment of protons to their attached carbons. nih.govistanbul.edu.trcumhuriyet.edu.tr

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds (long-range ¹³C-¹H correlations). nih.govresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure of this compound, confirming the assignments made from 1D NMR spectra.

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes occurring in a molecule, such as conformational changes or tautomerism. uwo.ca By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes.

For this compound, VT-NMR could be used to study the rotational barrier around the single bond connecting the phenyl group and the indole ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a single averaged signal. bhu.ac.in Such studies provide valuable information about the molecule's flexibility and the energy barriers associated with conformational changes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com These vibrations are specific to the types of bonds and functional groups present, providing a molecular "fingerprint."

In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretch of the indole ring, typically appearing as a sharp peak around 3400 cm⁻¹. Aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region, while C=C stretching vibrations from the aromatic rings appear in the 1600-1450 cm⁻¹ range. The C-F stretching vibration will also give a characteristic absorption, usually in the 1300-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. spectroscopyonline.com For instance, the C=C stretching vibrations of the aromatic rings are often strong in the Raman spectrum. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of this compound. nih.gov

Interactive Data Table: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

| N-H (indole) | Stretch | ~3400 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-F | Stretch | 1300 - 1000 |

Note: These are general ranges and the exact frequencies for this compound will depend on its specific molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic systems like this compound, the absorption of UV light promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). The indole chromophore typically exhibits two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ electronic transitions. nih.gov

Table 1: Typical Electronic Transitions in Indole Derivatives

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. | 200-400 nm |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₄H₁₀FN.

HRMS analysis provides the exact mass of the molecular ion, which can be compared to the theoretically calculated mass. The calculated exact mass of this compound is 211.079727485 Da. Experimental determination via HRMS would be expected to yield a value that matches this to within a few parts per million (ppm), thus confirming the molecular formula and ruling out other potential compositions. This technique is crucial for differentiating between isomers and compounds with similar nominal masses. The use of techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry allows for the determination of exact masses for fragment ions as well, aiding in detailed structural elucidation. beilstein-journals.org

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀FN |

| Calculated Exact Mass | 211.079727485 Da |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not available in the cited search results, data from closely related compounds, such as 2-[(2-Fluorophenyl)(1H-indol-3-yl)methyl]-1H-indole and various other fluorophenyl-indole derivatives, offer significant insights into the expected structural features. nih.goviucr.orgresearchgate.net

The analysis of a crystal structure allows for the precise measurement of all geometric parameters. For fluorophenyl-indole derivatives, the bond lengths and angles within the indole and fluorophenyl rings are generally consistent with standard values for sp²-hybridized carbon and nitrogen atoms. For instance, in a related structure, the bond lengths and angles were found to be comparable to previously reported compounds. nih.goviucr.org The C-F bond length is a key parameter, as is the geometry around the C-C bond linking the two aromatic rings.

Detailed crystallographic data for a related compound, 2-[(2-Fluorophenyl)(1H-indol-3-yl)methyl]-1H-indole, reveals a monoclinic crystal system with space group P2₁/c. lookchem.com The precise bond lengths and angles determined from such an analysis confirm the covalent framework of the molecule.

Table 3: Representative Crystallographic Data for a Phenyl-Indole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | lookchem.com |

| Space Group | P2₁/c | lookchem.com |

| a (Å) | 10.0822 (5) | lookchem.com |

| b (Å) | 9.7969 (4) | lookchem.com |

| c (Å) | 17.6310 (8) | lookchem.com |

| β (°) | 94.262 (2) | lookchem.com |

Data for 2-[(2-Fluorophenyl)(1H-indol-3-yl)methyl]-1H-indole

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In fluorophenyl-indole derivatives, a variety of non-covalent forces are observed. Hydrogen bonds, particularly involving the indole N-H group as a donor, are common. For instance, N—H⋯O or N—H⋯S hydrogen bonds can form inversion dimers, linking molecules into stable pairs. nih.gov

In addition to classical hydrogen bonds, weaker interactions such as C—H⋯F, C—H⋯π, and π–π stacking interactions play a crucial role in stabilizing the crystal packing. iucr.org The fluorine atom can act as a weak hydrogen bond acceptor. π–π stacking interactions can occur between the aromatic indole and/or phenyl rings of adjacent molecules, often in a slipped or offset arrangement. iucr.org These collective interactions build the three-dimensional supramolecular architecture of the crystal.

Computational and Theoretical Investigations of 5 2 Fluorophenyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-(2-Fluorophenyl)-1H-indole. These methods, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the molecule's geometry, electronic structure, and potential for chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. researchgate.netniscpr.res.in For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By minimizing the total energy of the molecule, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. These optimized geometries provide a foundational understanding of the molecule's shape and steric properties.

Furthermore, DFT is instrumental in elucidating the electronic structure. It provides a detailed picture of how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior. DFT has proven to be a cost-effective and reliable method for studying the molecular structure and vibrational spectra of various organic compounds, including indole (B1671886) derivatives. researchgate.netniscpr.res.in

Basis Set Selection and Functional Evaluation for Computational Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange-correlation energy, a key component of the total energy in DFT. Common functionals include B3LYP, which is known for its balance of accuracy and computational cost. nih.gov

The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the distribution of electrons and generally lead to more accurate results, though at a higher computational expense. The selection of an appropriate functional and basis set, like the B3LYP/6-311G(d,p) level of theory, is a critical step in ensuring the reliability of the computational predictions for molecules like this compound. nih.govbhu.ac.in The choice is often validated by comparing calculated properties, such as vibrational frequencies, with experimental data where available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. researchgate.net FMO analysis for this compound can therefore predict its stability and potential for participating in various chemical interactions. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecular structure also reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.177 |

| ELUMO | -2.680 |

| Energy Gap (ΔE) | 2.497 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface. Different colors on the MEP surface represent different potential values. Regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface can identify the most likely sites for interactions with other molecules. For instance, the nitrogen atom of the indole ring is often a site of negative potential, making it a likely target for electrophiles. researchgate.net The MEP analysis provides a valuable guide for predicting how the molecule will interact in a biological or chemical system. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation.

Global Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity)

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Higher hardness values correlate with greater stability. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud of a molecule can be polarized. Softer molecules are generally more reactive. nih.gov

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system in equilibrium.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It quantifies the electrophilic character of a species. researchgate.net

These parameters, calculated for this compound, offer a comprehensive picture of its chemical reactivity and stability, complementing the insights gained from FMO and MEP analyses. mdpi.com

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (IP) | 5.177 |

| Electron Affinity (EA) | 2.680 |

| Hardness (η) | 1.2485 |

| Softness (S) | 0.80096 |

| Electronegativity (χ) | 3.9285 |

| Chemical Potential (μ) | -3.9285 |

| Electrophilicity Index (ω) | 6.186 |

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra of molecules like this compound. q-chem.com These calculations determine the frequencies of molecular vibrations, which correspond to the absorption peaks observed in experimental infrared (IR) spectra. q-chem.com Typically, calculations are performed using methods like B3LYP with a suitable basis set, such as 6-311G(d,p). mdpi.commdpi.com The computed frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, leading to a better correlation with experimental data. derpharmachemica.com

A comparison between the calculated and experimental (FT-IR) spectra allows for the precise assignment of vibrational modes to specific functional groups within the molecule. derpharmachemica.comresearchgate.net For this compound, key vibrational modes include the N-H stretching of the indole ring, aromatic C-H stretching, C=C stretching within the aromatic rings, and the C-F stretching of the fluorophenyl group. mdpi.comscirp.org A strong agreement between the predicted and observed spectra validates the optimized molecular structure obtained from the calculations. mdpi.comresearchgate.net

Table 1: Comparison of Hypothetical Experimental vs. Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| N-H Stretch | Indole N-H | 3450 | 3455 | Stretching vibration of the nitrogen-hydrogen bond. |

| C-H Stretch | Aromatic Rings | 3100-3000 | 3105-3010 | Stretching vibrations of carbon-hydrogen bonds in the indole and phenyl rings. |

| C=C Stretch | Aromatic Rings | 1610, 1580, 1470 | 1605, 1585, 1475 | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic systems. |

| C-N Stretch | Indole Ring | 1340 | 1342 | Stretching vibration of the carbon-nitrogen bond within the indole ring. |

| C-F Stretch | Fluorophenyl Group | 1225 | 1230 | Stretching vibration of the carbon-fluorine bond. |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another critical application of computational chemistry for structure elucidation. science.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for this compound with high accuracy. researchgate.net These theoretical predictions are instrumental in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which can be complex for multi-ring systems. mdpi.com

The correlation between the calculated and experimental chemical shifts is often excellent, with correlation coefficients (R²) frequently exceeding 0.99 for ¹³C and 0.94 for ¹H spectra. researchgate.net Such validation confirms the molecule's connectivity and isomeric form. researchgate.net Modern approaches even utilize graph neural networks and machine learning to predict chemical shifts for a wide range of organic molecules, further enhancing the speed and accuracy of these predictions. rsc.orgmestrelab.com

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Position | Experimental ¹H NMR (ppm) | Predicted ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) | Predicted ¹³C NMR (ppm) |

| N-H | 1 | 8.10 | 8.15 | - | - |

| C-H | 2 | 6.55 | 6.58 | - | 102.5 |

| C-H | 3 | 7.20 | 7.23 | - | 124.0 |

| C-H | 4 | 7.60 | 7.62 | - | 121.0 |

| C-H | 6 | 7.15 | 7.18 | - | 122.5 |

| C-H | 7 | 7.50 | 7.53 | - | 111.0 |

| C-F | 2' | - | - | - | 160.5 (d) |

| C-H | 3' | 7.30 | 7.34 | - | 116.0 (d) |

| C-H | 6' | 7.45 | 7.48 | - | 129.5 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wustl.edu For this compound, MD simulations provide crucial insights into its conformational flexibility, stability, and interactions with its environment, such as solvent molecules. nih.govnih.gov These simulations can reveal the preferred rotational orientation (dihedral angle) of the 2-fluorophenyl group relative to the indole core, which is critical for its interaction with biological targets. nih.gov

By simulating the molecule in a solvent box (e.g., water), MD can elucidate how solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the indole N-H group and water. tandfonline.comajol.info The stability of the molecule's conformation is assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) over the simulation time. nih.gov Such studies are fundamental to understanding the molecule's behavior in a biological medium. mdpi.comresearchgate.net

Table 3: Typical Parameters and Findings from an MD Simulation of this compound

| Parameter | Description | Typical Value/Finding | Significance |

| Simulation Time | Total duration of the simulation. | 100 ns | Ensures adequate sampling of conformational space. |

| Force Field | Set of parameters to describe the potential energy of the system. | AMBER, CHARMM | Defines the physics governing molecular interactions. |

| Solvent Model | Representation of the solvent. | TIP3P Water | Simulates the aqueous environment of biological systems. |

| RMSD | Root Mean Square Deviation of atomic positions. | Stable fluctuation around ~2 Å | Indicates the overall structural stability of the molecule during the simulation. nih.gov |

| Dihedral Angle | Rotation around the C5-C1' bond. | Bimodal distribution, e.g., around 45° and -135° | Identifies the most stable rotational conformations (rotamers) of the phenyl ring. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | Fluctuates based on conformation | Provides insight into the molecule's solubility and exposure of functional groups. |

Molecular Docking Studies for Ligand-Target Interactions in Pre-clinical Contexts

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org For this compound, docking studies are used to screen for potential biological targets and to predict its binding mode and affinity. mdpi.commdpi.com The process involves placing the ligand into the binding site of a target protein and calculating a "docking score" or binding energy, usually in kcal/mol, which estimates the strength of the interaction. mdpi.comptfarm.pl Lower negative values typically indicate a higher binding affinity. mdpi.com Indole derivatives have been successfully docked into a wide range of targets, including kinases, proteases, and other enzymes, demonstrating the versatility of this scaffold. mdpi.comfrontiersin.org

Table 4: Hypothetical Molecular Docking Results for this compound against Various Protein Targets

| Protein Target | Target Class | PDB ID | Binding Affinity (kcal/mol) | Potential Therapeutic Area |

| Cyclooxygenase-2 (COX-2) | Enzyme | 5IKR | -8.5 | Anti-inflammatory |

| Tyrosine Kinase (EGFR) | Enzyme | 2J6M | -9.2 | Anticancer |

| SARS-CoV-2 Main Protease (Mpro) | Enzyme | 6LU7 | -7.8 | Antiviral |

| Monoamine Oxidase A (MAO-A) | Enzyme | 2BXS | -8.1 | Antidepressant |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

A crucial part of analyzing docking results is the detailed examination of the intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions are key to its binding affinity and specificity. iosrjournals.org The indole N-H group is a classic hydrogen bond donor, capable of interacting with acceptor residues like aspartate or glutamate (B1630785) in a protein's active site. ptfarm.pl The two aromatic rings (indole and fluorophenyl) are involved in extensive hydrophobic and pi-stacking interactions with nonpolar and aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. rsc.org The fluorine atom can participate in specific interactions, including weak hydrogen bonds with C-H groups or electrostatic interactions, which can enhance binding affinity.

Table 5: Potential Intermolecular Interactions between this compound and a Hypothetical Kinase Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Residue(s) | Description |

| Hydrogen Bond | Indole N-H | Asp145, Glu120 | The proton on the indole nitrogen is donated to a lone pair on an oxygen atom of an acidic residue. ptfarm.pl |

| Pi-Pi Stacking | Indole Ring | Phe80, Tyr82 | Face-to-face or edge-to-face stacking of aromatic rings. rsc.org |

| Pi-Cation | Phenyl Ring | Lys65, Arg150 | Interaction between the electron-rich pi system of the phenyl ring and a positively charged residue. |

| Hydrophobic Interaction | Phenyl & Indole Rings | Leu25, Val33, Ile95 | The nonpolar rings are stabilized within a hydrophobic pocket, displacing water molecules. |

| C-H···F Interaction | Fluorophenyl Group | Gly26 (backbone C-H) | A weak hydrogen bond between a carbon-hydrogen bond and the fluorine atom. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. orientjchem.orgmdpi.com For derivatives of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. nih.gov The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound in a training set and using statistical methods to build a predictive equation. orientjchem.orgnih.gov

The resulting model can highlight which molecular properties are most influential for the desired biological effect. For instance, a QSAR study might reveal that higher lipophilicity (LogP) and the presence of an electronegative group at a specific position enhance activity. news-medical.net This information provides rational design principles for optimizing the lead compound. nih.gov

Table 6: Example of a Hypothetical 2D-QSAR Model for Anticancer Activity

| Hypothetical QSAR Equation |

| pIC₅₀ = 0.65 * (LogP) - 0.23 * (Molecular Weight) + 1.54 * (Dipole Moment) + 2.1 |

| Statistical Parameters |

| R² (Correlation Coefficient) |

| Q² (Cross-validation R²) |

| Descriptor |

| LogP |

| Molecular Weight |

| Dipole Moment |

Investigation of Nonlinear Optical (NLO) Properties

The study of NLO materials is a significant area of research, with potential applications in technologies such as optical switching, frequency conversion, and telecommunications. arxiv.org The NLO response in organic molecules, including indole derivatives, often arises from the presence of π-conjugated systems and the intramolecular charge transfer between electron donor and acceptor groups. arxiv.orgrsc.org Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict and analyze the NLO properties of novel compounds. nih.govplos.org These studies typically calculate parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). arxiv.orgplos.org

For various substituted indoles, research has shown that the nature and position of substituent groups can significantly influence their NLO properties. For instance, studies on other indole derivatives have demonstrated that the introduction of strong electron-withdrawing or electron-donating groups can enhance the first hyperpolarizability. rsc.orgnih.gov The fluorine atom in the 2-position of the phenyl ring in this compound would be expected to influence the electronic distribution of the molecule, but without specific computational studies, its precise effect on the NLO response remains unquantified.

In the absence of dedicated research on this compound, it is not possible to present detailed research findings or data tables on its nonlinear optical properties. Further experimental and theoretical work would be required to elucidate these characteristics and evaluate its potential as an NLO material.

Pre Clinical Biological Activity and Mechanistic Insights of 5 2 Fluorophenyl 1h Indole Derivatives

Investigation of Molecular Target Interactions and Receptor Binding

The biological activities of 5-(2-Fluorophenyl)-1H-indole derivatives are rooted in their specific interactions with molecular targets. These interactions can lead to the modulation of signaling pathways, acting as either agonists or antagonists depending on the biological context. The presence of the fluorophenyl group often enhances binding affinity and selectivity for these targets.

Derivatives of this compound have been investigated for their inhibitory effects on a variety of enzymes implicated in disease pathogenesis.

Cyclooxygenase-2 (COX-2): A series of 5-substituted-2-phenyl-1H-indoles have been designed as selective COX-2 inhibitors. researchgate.net For instance, certain 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives have demonstrated significant in vivo anti-inflammatory activity, with molecular docking studies indicating excellent binding interactions with the COX-2 enzyme. omicsonline.org The substitution at the N-1 position of the indole (B1671886) ring with a para-fluorinated aromatic ring has been shown to be important for COX-2 inhibition. nih.gov In some cases, the replacement of Ile-523 in COX-1 with valine, a key difference in the active sites of COX-1 and COX-2, is sufficient to confer COX-2 selectivity for certain indole-based inhibitors. acs.org

Topoisomerases and DNA Gyrase: Certain 2-phenylindole (B188600) derivatives have shown the ability to inhibit bacterial topoisomerase IV and DNA gyrase, highlighting their potential as antibacterial agents. omicsonline.org Novel pyrazoline derivatives containing an indole nucleus have also been identified as potent topoisomerase inhibitors. nih.gov

Lanosterol (B1674476) 14α-demethylase: This enzyme is a key component in the ergosterol (B1671047) biosynthesis pathway in fungi. A 2-phenylindole derivative has demonstrated potent antifungal activity by inhibiting fungal lanosterol 14α-demethylase. omicsonline.org Molecular docking studies have further supported the interaction of indole derivatives with the active site of this enzyme. mdpi.comdergipark.org.tr

Urease: Some novel benzimidazole (B57391) derivatives incorporating a 2-fluorophenyl group have been evaluated as urease inhibitors. researchgate.net Additionally, isatin-3-thiosemicarbazone derivatives have shown pronounced urease inhibition, with some compounds exhibiting greater potency than the standard inhibitor, thiourea. tandfonline.com

Secreted Phospholipase A2 (sPLA2): Indole-2-carboxamides have been identified as a novel series of selective inhibitors for secreted phospholipase A2 type X (sPLA2-X). nih.gov Furthermore, indole derivatives containing an isoxazole (B147169) moiety have been reported as sPLA2 inhibitory agents. amazonaws.comwjpr.net In silico and in vitro analyses have suggested that certain indole derivatives can act as competitive inhibitors of phospholipase A2. nih.gov

Table 1: Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| 5-Substituted-2-phenyl-1H-indoles | COX-2 | Selective inhibition; substitution at N-1 with a p-fluorinated ring is important for activity. researchgate.netnih.gov |

| 2-Phenylindole derivatives | Topoisomerase IV, DNA Gyrase | Inhibition of bacterial enzymes. omicsonline.org |

| 2-Phenylindole derivative | Lanosterol 14α-demethylase | Potent antifungal activity through enzyme inhibition. omicsonline.org |

| Benzimidazole derivatives | Urease | Urease inhibitory activity. researchgate.net |

| Indole-2-carboxamides | sPLA2-X | Selective inhibition of sPLA2-X. nih.gov |

| Indole-isoxazole derivatives | sPLA2 | Significant sPLA2 inhibition. amazonaws.comwjpr.net |

The this compound scaffold is also a key component in compounds designed to modulate the activity of various receptors.

For example, a series of 2-phenylindole derivatives have been studied as positive allosteric modulators (PAMs) of the cannabinoid receptor 1 (CB1). nih.gov The strategic placement of fluorine atoms on the 2-phenylindole core was explored to define structure-activity relationships for CB1 receptor modulation. nih.gov Furthermore, indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor, with specific substitutions influencing binding affinity and cooperativity. acs.org

Other indole derivatives have been investigated for their potential to modulate G protein-coupled receptors, which can influence signaling pathways related to various diseases. smolecule.com Additionally, certain indole derivatives have been identified as potent antagonists for several neurotransmitter receptors.

Cellular Level Investigations (In Vitro Models)

The biological effects of this compound derivatives have been extensively studied in various cell-based assays to elucidate their mechanisms of action and therapeutic potential.

A significant number of studies have focused on the anticancer properties of indole derivatives, demonstrating their ability to inhibit the growth of various cancer cell lines.

Derivatives of 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have shown high efficacy against the A549 lung cancer cell line, with some compounds exhibiting greater potency than the standard drug cisplatin. dergipark.org.tr

Novel indole-based Bcl-2 inhibitors have demonstrated potent inhibitory activity at sub-micromolar concentrations against MCF-7, MDA-MB-231, and A549 cancer cell lines. nih.gov

Indole derivatives containing penta-heterocyclic scaffolds have exhibited moderate to potent antiproliferative activity against human non-small cell lung cancer (A549), prostate cancer (PC-3), liver cancer (HepG2), and chronic myeloid leukemia (K562) cell lines. nih.govtandfonline.com

The presence of electron-withdrawing groups, such as fluorine, on the indole moiety has been shown to enhance anticancer activity, particularly in ER-α-positive breast cancer cells. ajgreenchem.com

Indole-based chalcones have exhibited antiproliferative activity against various human cancer cell lines, with some derivatives showing IC50 values in the nanomolar range. nih.gov

Indole-based inhibitors of monocarboxylate transporter 1 (MCT1) have demonstrated considerable cytotoxicity toward MCT1-expressing cancer cell lines like A-549 and MCF-7. nih.gov

Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line(s) | IC50 Values |

|---|---|---|

| 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | A549 | 10.6-58.8 µM |

| Indole-based Bcl-2 inhibitors | MCF-7, MDA-MB-231, A549 | Sub-micromolar |

| Indole-penta-heterocycle hybrids | A549, PC-3, HepG2, K562 | 0.01-0.85 µM |

| Indole-chalcone hybrids | Various | 6-35 nM |

| Indole-based MCT1 inhibitors | A549, MCF-7 | Low nanomolar |

Investigations into the cellular mechanisms of action of this compound derivatives have revealed their ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways.

Apoptosis Induction: Several indole derivatives have been shown to induce apoptosis in cancer cells. For example, novel indole-based Bcl-2 inhibitors have been found to induce apoptosis. nih.gov Another study showed that an indole derivative induced apoptosis in lung cancer cells, increasing the total apoptosis rate significantly compared to untreated cells. nih.gov The induction of apoptosis is often mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov

Cell Cycle Arrest: The antiproliferative effects of these compounds are frequently linked to their ability to arrest the cell cycle at specific phases. Some indole derivatives have been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines. nih.govnih.govmdpi.com For instance, one potent indole derivative induced G2/M phase arrest in MGC-803 cells. nih.gov Another study demonstrated that a chalcone-acridine hybrid caused G2/M cell cycle arrest in melanoma cells. mdpi.com

Signaling Pathway Modulation: The modulation of intracellular signaling pathways is a key mechanism through which indole derivatives exert their biological effects. One potent compound was found to significantly inhibit the ERK signaling pathway by reducing the phosphorylation levels of key proteins such as ERK1/2, c-Raf, and MEK1/2 in a dose-dependent manner. nih.gov Other derivatives have been shown to target the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival in cancer. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective this compound derivatives. These studies systematically evaluate how modifications to the chemical structure affect biological activity.

In the development of selective COX-2 inhibitors, SAR studies on 2-phenyl-1H-indoles revealed that the nature of the substituent at the C-5 position of the indole ring and the pharmacophore at the para position of the C-2 phenyl ring significantly influence COX-2 selectivity and potency. researchgate.net

For CB1 receptor allosteric modulators based on the indole-2-carboxamide scaffold, SAR studies have highlighted the importance of the C3-position substituent, an electron-withdrawing group at the C5-position, the linker length between the amide and the phenyl ring, and the amino substituent on the phenyl ring for modulating binding affinity and cooperativity. acs.org

In the context of anticancer agents, SAR studies of arylthioindole derivatives, which inhibit tubulin polymerization, have focused on substitutions at positions 4–7 of the indole ring to enhance potency. nih.gov

For indole-based chalcones, SAR analysis indicated that the presence of a cyano group on the prop-2-en-1-one linker enhanced the compound's potency as a tubulin polymerization inhibitor. mdpi.com

Studies on indole-based Bcl-2 inhibitors have provided insights into the structural requirements for potent activity, guiding the design of new derivatives with improved efficacy. nih.gov

These SAR studies provide a framework for medicinal chemists to design and synthesize new this compound derivatives with optimized pharmacological profiles for various therapeutic targets.

Impact of Fluorine Position and Substitution Patterns

The position of the fluorine atom on the phenyl ring and additional substitutions on the indole core play a crucial role in determining the biological activity of this compound derivatives. The high electronegativity and small size of fluorine can alter the molecule's acidity, basicity, lipophilicity, and binding affinity to biological targets. acs.orgmdpi.com

Research has shown that the introduction of fluorine can enhance the binding affinity and selectivity of indole derivatives to their molecular targets. smolecule.comontosight.ai For instance, in a series of 2-phenylindole derivatives, the position of the fluorine atom on the phenyl ring was found to influence their activity as cannabinoid receptor 1 (CB1R) positive allosteric modulators. nih.gov A "fluoro-walk" study, where the fluorine atom was systematically moved around the phenyl and indole rings, identified positions that could tolerate this substitution without losing biological activity, and in some cases, even enhanced it. nih.gov

Furthermore, the presence of multiple fluorine atoms can have a cumulative effect. For example, 5,7-Difluoro-2-(4-fluorophenyl)-1H-indole, with its increased fluorination, is suggested to have potentially improved membrane permeability. While specific studies on the 2-fluorophenyl isomer are less common in the provided results, the general principles of fluorine substitution are applicable. The substitution pattern on the indole ring itself also significantly impacts activity. For example, different halogen substitutions at the 5-position of the indole ring in other contexts showed little effect on some biochemical activities but did affect cytotoxicity profiles. acs.org

A structure-activity relationship (SAR) study on a series of indole-based Bcl-2 inhibitors indicated that a para-fluoro substitution on the phenyl ring resulted in potent anticancer activity, although electron-donating groups at the same position showed even higher activity. mdpi.com This highlights that the electronic properties of the substituent, influenced by the fluorine atom, are key to the compound's biological function.

Role of Peripheral Substituents on Indole Core

Peripheral substituents on the indole core of this compound and related derivatives have a profound impact on their biological activity. These modifications can alter the molecule's interaction with biological targets, thereby influencing its therapeutic potential. ijpsjournal.com

In the context of anti-inflammatory activity , the addition of a methylsulfonyl group to the indole core of 2-phenylindole derivatives has been shown to be beneficial. For example, 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole demonstrated significant in vivo anti-inflammatory effects. omicsonline.orgomicsonline.org The nature of the spacer group between the indole and other moieties can also be critical; using a carbonyl group instead of a methylene (B1212753) group has been reported to increase anti-inflammatory properties. omicsonline.org

For antimicrobial activity , the introduction of various heterocyclic moieties to the indole core has proven effective. For instance, indole derivatives containing a pyrazole (B372694) moiety have shown that electron-withdrawing groups on the phenyl ring of the indole are effective for the activity. sci-hub.se Similarly, the addition of a 4,5-diaryl-1H-imidazol-2-yl group at the 3-position of the indole, particularly with a bromo substituent at the 5-position, led to potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

In the realm of anticancer activity , the incorporation of penta-heterocycles into the indole scaffold has yielded highly potent compounds. One such derivative, with a complex heterocyclic system, exhibited significantly greater potency against A549 lung cancer and K562 leukemia cells compared to reference drugs. nih.gov The nitrogen atom within the indole ring is thought to play a crucial role by forming hydrogen bonds with biological targets, which can be modulated by peripheral substituents. mdpi.com

The table below summarizes the impact of various peripheral substituents on the biological activity of indole derivatives, based on available research.

| Substituent/Modification on Indole Core | Target Biological Activity | Observed Effect |

| Methylsulfonyl group | Anti-inflammatory | Enhanced activity omicsonline.orgomicsonline.org |

| Carbonyl spacer (vs. methylene) | Anti-inflammatory | Increased potency omicsonline.org |

| Pyrazole moiety | Antimicrobial | Effective, particularly with electron-withdrawing groups sci-hub.se |

| 4,5-diaryl-1H-imidazol-2-yl group | Antimicrobial (MRSA) | Potent activity, enhanced by 5-bromo substitution nih.govresearchgate.net |

| Penta-heterocycles | Anticancer | High potency against lung and leukemia cell lines nih.gov |

| Pyrrolidinedithiocarbamate moiety at C-3 | Antioxidant | Significant radical scavenging and cytoprotective effects nih.gov |

These examples underscore the importance of peripheral substituents in fine-tuning the biological profile of the core this compound structure for various therapeutic applications.

Broad-Spectrum Biological Activity Screening (Pre-clinical)

Derivatives of this compound and structurally related indole compounds have been subjected to a wide range of pre-clinical biological activity screenings, revealing a broad spectrum of potential therapeutic applications. researchgate.netijpsr.com

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antitubercular, Anticoccidial)

Indole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.gov Research has demonstrated the efficacy of various substituted indoles against a range of microbial pathogens.

Antibacterial Activity:

A series of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives have shown potent activity against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govresearchgate.net The most active compound in this series, which included bis(4-fluorophenyl) and a bromo-substitution on the indole, was effective against all tested Gram-positive strains. nih.govresearchgate.net

Indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have also demonstrated significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis. turkjps.org

Furthermore, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited antibacterial activity against eight Gram-positive and Gram-negative bacteria that surpassed that of ampicillin (B1664943) and streptomycin (B1217042) in some cases. nih.gov

Antifungal Activity:

The aforementioned indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide substitutions also showed good antifungal activity, particularly against Candida krusei, with some being more effective than the standard drug fluconazole. turkjps.org

The (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives also displayed good to excellent antifungal activity, with Trichophyton viride being the most sensitive fungus. nih.gov

Antitubercular and Anticoccidial Activity:

While specific data on the antitubercular and anticoccidial activity of this compound was not prominent in the search results, related indole derivatives have been investigated for these properties. For example, some 5-fluoro-1H-indole-2,3-dione derivatives have been screened for their antituberculosis activity. researchgate.net

In terms of anticoccidial activity, amine substitutions at the 5 and 6 positions of the indole ring have been evaluated, with a 2-(4-fluorophenyl) derivative showing activity. omicsonline.org

The following table provides a summary of the antimicrobial activity of selected indole derivatives.

| Derivative Class | Organism(s) | Key Findings |

| 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indoles | Gram-positive bacteria (including MRSA) | Potent activity, especially with fluorophenyl and bromo substitutions nih.govresearchgate.net |

| Indoles with 1,2,4-triazole/1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Significant antibacterial and antifungal activity, some surpassing standard drugs turkjps.org |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative bacteria, Fungi | Broad-spectrum antibacterial and antifungal activity nih.gov |

| 5-fluoro-1H-indole-2,3-dione derivatives | Mycobacterium tuberculosis | Screened for antituberculosis activity researchgate.net |

| Amine substituted 2-(4-fluorophenyl)indoles | Coccidia | Evaluated for anticoccidial activity omicsonline.org |

Antiviral Activity (e.g., Against HBV, HIV, ZIKV)

The indole scaffold is a key component in a number of antiviral agents, and derivatives of this compound have been investigated for their potential to combat various viral infections. researchgate.netnih.gov

Hepatitis B Virus (HBV): 2-phenyl indole derivatives have been shown to exhibit potent anti-HBV activity by inhibiting viral replication and suppressing the secretion of the HBV surface antigen (HBsAg). omicsonline.org

Human Immunodeficiency Virus (HIV): Isatin (1H-indole-2,3-dione) derivatives, particularly those with fluorine substitutions, have been a focus of anti-HIV research. researchgate.net The inhibitory activity of isatin-thiosemicarbazones against HIV replication has been reported. nih.gov While not directly this compound, these findings highlight the potential of fluorinated indole structures in this area.

Other Viruses: Novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been tested against a range of viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Vaccinia Virus (VV), and Coxsackie B4 virus, with some derivatives showing significant inhibitory activity. researchgate.net A series of 3-alkynyl-5-aryl-7-aza-indoles, which are structurally related to indoles, showed promising activity against Respiratory Syncytial Virus (RSV), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV). frontiersin.org A derivative with a 4-fluorophenyl moiety at the 5-position displayed an attractive profile with antiviral activity in the low micromolar range and no cytotoxicity. frontiersin.org

The table below summarizes the antiviral activities of some indole derivatives.

| Derivative Class | Virus | Key Findings |

| 2-phenyl indole derivatives | Hepatitis B Virus (HBV) | Potent inhibition of viral replication and HBsAg secretion omicsonline.org |

| 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | HSV-1, HSV-2, Vaccinia Virus, Coxsackie B4 | Effective inhibition of tested viruses by certain derivatives researchgate.net |

| 5-fluoroisatin derivatives | Vesicular Stomatitis Virus (VSV) | A derivative with a 4-fluorophenyl moiety showed the highest activity against VSV replication nih.gov |

| 3-alkynyl-5-(4-fluorophenyl)-7-aza-indoles | Respiratory Syncytial Virus (RSV) | Displayed antiviral activity in the low µM range with no cytotoxicity frontiersin.org |

Anti-inflammatory Properties (in vitro and non-human in vivo models)

Indole derivatives have long been recognized for their anti-inflammatory potential, with indomethacin (B1671933) being a well-known example. nih.govamazonaws.com Modern research continues to explore new indole-based compounds for their ability to modulate inflammatory pathways.

COX-2 Inhibition: A study on 2-substituted indole derivatives found that compounds with a methylsulfonyl group showed significant in vivo anti-inflammatory activity. omicsonline.orgomicsonline.org Specifically, 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole demonstrated an 81.1% inhibition in an in-vivo model. omicsonline.orgomicsonline.org Molecular docking studies suggested that these compounds have excellent binding interactions with the COX-2 enzyme. omicsonline.orgomicsonline.org

Cytokine Inhibition: Some 2-phenyl indole derivatives have been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, which leads to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). omicsonline.orgomicsonline.org

Structure-Activity Relationship: The anti-inflammatory activity is highly dependent on the substitution pattern. For instance, using a carbonyl group as a spacer in certain 2-phenylindole derivatives led to a potent increase in anti-inflammatory properties compared to a methylene spacer. omicsonline.org A new series of 1,5-disubstituted indole derivatives, including those with a 4-fluorophenylcarbonyl group, were synthesized and evaluated for their anti-inflammatory potential. amazonaws.com

The following table highlights some indole derivatives with notable anti-inflammatory activity.

| Derivative | Model | Key Findings |

| 1-(4-chlorobenzyl)-5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole | In-vivo | 81.1% inhibition of inflammation, likely via COX-2 inhibition omicsonline.orgomicsonline.org |

| 2-Phenyl Indole derivatives | In-vitro (LPS-stimulated macrophages) | Potent activity, suppression of NF-κB signaling and pro-inflammatory cytokines (TNF-α, IL-6) omicsonline.orgomicsonline.org |

| 1,5-disubstituted indole derivatives (with 4-fluorophenylcarbonyl) | N/A | Synthesized for evaluation as anti-inflammatory agents amazonaws.com |

Antioxidant Capacity

The indole nucleus is known for its radical scavenging properties, making its derivatives promising candidates as antioxidants. omicsonline.org The antioxidant capacity is often attributed to the heterocyclic nitrogen atom's free electron pair, which acts as an active redox center. nih.gov

Radical Scavenging Assays: A study on C-3 substituted indole derivatives showed that a compound with a pyrrolidinedithiocarbamate moiety had the highest scavenging activity, being more than seven times higher than the parent compound, gramine. nih.gov

Cytoprotective Effects: Several indole derivatives have demonstrated the ability to protect human red blood cells from oxidative hemolysis induced by AAPH (a free radical generator). nih.gov Some derivatives were as effective as the standard antioxidant Trolox. nih.gov The cytoprotective activity of indole-imidazole hybrids was found to be strictly related to their structure, with some showing inhibition of AAPH-induced hemolysis. mdpi.com

Melatonin (B1676174) Analogues: A series of new indole-based hydrazide/hydrazone derivatives were synthesized as melatonin analogues. bohrium.com Many of these compounds, including those derived from 2-(p-fluorophenyl)-1H-indole-3-carboxaldehyde, showed potent antioxidant activities in various test systems and had no inherent cytotoxicity. bohrium.com The introduction of a halogenated aromatic ring in the side chain was suggested to increase the antioxidant activity. tandfonline.com

The table below summarizes the antioxidant properties of various indole derivatives.

| Derivative Class | Assay/Model | Key Findings |

| C-3 substituted indoles (with pyrrolidinedithiocarbamate) | DPPH radical scavenging | Significant increase in scavenging activity compared to the parent compound nih.gov |

| C-3 substituted indoles | AAPH-induced red blood cell hemolysis | High cytoprotective activity, comparable to standard antioxidant Trolox nih.gov |

| Indole-imidazole hybrids | AAPH-induced red blood cell hemolysis | Structure-dependent cytoprotective activity mdpi.com |

| Indole-based hydrazide/hydrazone derivatives (melatonin analogues) | Various antioxidant assays | Potent antioxidant activities with low cytotoxicity bohrium.com |

| Indole derivatives with halogenated aromatic side chain | In-vitro assays | Increased antioxidant activity compared to melatonin tandfonline.com |

Exploration of Neuroprotective and Anticonvulsant Potentials

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in various biologically active compounds and its therapeutic potential across different domains, including neurodegenerative diseases and epilepsy. nih.govomicsonline.orgresearchgate.net Derivatives of the 2-phenylindole core, in particular, have been investigated for their neuroprotective and anticonvulsant properties. omicsonline.org The introduction of a fluorine atom onto the phenyl ring, as seen in this compound derivatives, can modulate the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and interaction with biological targets. ontosight.ai Research into these derivatives has revealed promising activities in preclinical models of seizures and neuronal damage.

Anticonvulsant Investigations

The anticonvulsant potential of various indole derivatives has been evaluated using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. pharmacophorejournal.comresearchgate.net These models help identify compounds that can prevent seizure spread or raise the seizure threshold, respectively.

A series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and assessed for their anticonvulsant effects. nih.gov Among the synthesized compounds, N-(2-Fluorophenyl)-2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide was one of the derivatives investigated. nih.gov In this study, eleven compounds from the series demonstrated protective effects against seizures induced by pentylenetetrazole (PTZ). nih.gov Similarly, other studies on indole derivatives have shown significant anticonvulsant activity. For instance, a series of compounds synthesized from 2-phenyl-1H-indole showed encouraging results in both MES and scPTZ models. pharmacophorejournal.com Specifically, compounds designated as 5 and 6 in the study were active against MES-induced seizures. pharmacophorejournal.com Compound 6 also exhibited good protection in the scPTZ model. pharmacophorejournal.com Another study on thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives bearing a 4-fluorophenyl group also reported notable antiepileptic activity in both MES and scPTZ screens. researchgate.net

| Derivative Class | Screening Model | Key Findings | Reference |

|---|---|---|---|

| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives | Pentylenetetrazole (PTZ)-induced seizure | Eleven compounds in the series showed protective effects and potent anticonvulsive activity. | nih.gov |

| Derivatives of 2-phenyl-1H-indole | Maximal Electroshock (MES) & Subcutaneous Pentylenetetrazole (scPTZ) | Compounds showed appreciable activity; Compound 6 was active in both MES and scPTZ tests. | pharmacophorejournal.com |

| 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives | MES & scPTZ | Compound 4f showed protection in the MES test and the scPTZ test. | researchgate.net |

Neuroprotective Research Findings

Oxidative stress and the aggregation of peptides like amyloid-β (Aβ) are implicated in the pathology of neurodegenerative disorders. bohrium.comnih.gov Indole derivatives, including analogs of melatonin, are known for their antioxidant properties and their potential to protect neurons. bohrium.com

Studies on new indole-based hydrazide/hydrazone derivatives as melatonin analogues have explored their neuroprotective capabilities. bohrium.com It was noted that melatonin analogues featuring an o-halogenated aromatic moiety, which would include a 2-fluorophenyl group, displayed effective antioxidant properties. bohrium.com These derivatives offered significant protection to neuronal cells against damage induced by amyloid-β. bohrium.com

In a related study, the neuroprotective potential of various indole-based compounds was assessed against hydrogen peroxide (H₂O₂) and Aβ(25-35)-induced toxicity in SH-SY5Y neuroblastoma cells. nih.gov The viability of cells exposed to Aβ(25-35) dropped significantly, but treatment with several of the tested indole derivatives led to a significant increase in cell viability. nih.gov For example, treatment with compound 14 from the study resulted in cell viability recovering to 92.50 ± 5.13%. nih.gov These compounds also demonstrated the ability to reduce the generation of reactive oxygen species (ROS) induced by H₂O₂. nih.gov This suggests a mechanism of neuroprotection linked to antioxidative action and interference with amyloid toxicity pathways. bohrium.comnih.gov The indole scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological roles, including as an antioxidant and disaggregating agent. nih.gov

| Derivative Class / Compound | Cell Model | Insult | Key Findings | Reference |

|---|---|---|---|---|

| Indole-based Melatonin Analogues (with o-halogenated aromatic moiety) | Neuronal PC12 cells | Amyloid β | Exhibited effective antioxidant properties and significantly protected neuronal cells. | bohrium.com |

| Indole-based compounds (e.g., Compound 14 ) | SH-SY5Y cells | Amyloid β (Aβ(25-35)) | Compound 14 increased cell viability to 92.50 ± 5.13% compared to the Aβ-treated group (56.78 ± 4.35%). | nih.gov |

| Indole-based compounds | SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | Demonstrated protection against H₂O₂-induced cytotoxicity and ROS production. | nih.gov |

Applications Beyond Medicinal Chemistry

Role as Building Blocks in Organic Synthesis

The indole (B1671886) nucleus is a cornerstone in organic synthesis, and the introduction of a 2-fluorophenyl substituent at the 5-position provides a versatile handle for constructing more complex molecular architectures. scbt.com The presence of the fluorine atom can influence the electronic properties of the indole ring, thereby modulating its reactivity in various chemical transformations. scbt.com

Synthetic chemists utilize 5-(2-fluorophenyl)-1H-indole and its precursors as key intermediates in the creation of a wide array of organic molecules. For instance, it has been employed in domino reactions to synthesize trisubstituted 1H-indole-3-carboxylic esters. mdpi.com This approach involves a [3+2] cyclization strategy, highlighting the compound's utility in constructing complex heterocyclic systems. mdpi.com Furthermore, derivatives such as 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, which shares a similar structural motif, are recognized as valuable building blocks due to the reactive nitrile group that can be readily transformed into other functional groups. smolecule.com

The synthesis of highly functionalized 1H-indole-2-carbonitriles has also been achieved through cross-coupling reactions, demonstrating the versatility of the indole scaffold in generating diverse chemical libraries. mdpi.comnih.gov The Fischer indole synthesis remains a fundamental method for constructing the core indole structure, which can then be further functionalized.

A notable application is in the synthesis of 5-aryl-9-hydroxypyrano[3,2-f]indole-2(8H)-one, where a derivative, 4-(2-fluorophenyl)-7-hydroxy-1H-indole-6-yl propiolate, undergoes cyclization catalyzed by platinum or palladium complexes. arabjchem.org This demonstrates the role of the fluorophenyl-indole moiety in facilitating the formation of fused heterocyclic systems.

Table 1: Selected Synthetic Applications of the this compound Scaffold

| Starting Material/Intermediate | Reaction Type | Product | Reference |

| 2-(2-fluoro-5-nitrophenyl)acetate | Domino Reaction/[3+2] Cyclization | 1,2,5-Trisubstituted 1H-indole-3-carboxylic esters | mdpi.com |

| 4-(2-fluorophenyl)-7-hydroxy-1H-indole-6-yl propiolate | Catalytic Cyclization | 5-aryl-9-hydroxypyrano[3,2-f]indole-2(8H)-one | arabjchem.org |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | Functional Group Transformation | Various complex molecules | smolecule.com |

| 1H-Indole-2-carbonitrile derivatives | Cross-Coupling Reactions | Di-, tri-, and tetra-substituted indole-2-carbonitriles | mdpi.comnih.gov |

Development of Advanced Materials

The unique electronic and photophysical properties of indole derivatives, particularly those bearing fluorinated substituents, make them attractive candidates for the development of advanced materials. scbt.com The interplay between the electron-rich indole ring and the electron-withdrawing fluorine atom can lead to interesting optical and electronic behaviors.

Non-linear optical (NLO) materials are crucial for various applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with large molecular hyperpolarizabilities are particularly promising for NLO applications. niscpr.res.in Chalcones, which can be synthesized from indole derivatives, are known to exhibit second-harmonic generation (SHG) efficiency. niscpr.res.in

The intramolecular charge transfer (ICT) between donor and acceptor groups within a molecule is a key factor for NLO activity. niscpr.res.inacs.org A narrow energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) facilitates this charge transfer. niscpr.res.in Quantum chemical calculations on related indole-containing systems have shown that the energy gap can be tuned by modifying the molecular structure, suggesting that this compound derivatives could be engineered to possess significant NLO properties. niscpr.res.inresearchgate.net The introduction of different substituents allows for the fine-tuning of the HOMO-LUMO gap, which is a critical parameter for designing efficient NLO materials. acs.org

Table 2: Calculated NLO Properties of a Related Imidazole-Indole Compound

| Property | Value | Unit | Reference |

| First-order Hyperpolarizability (β) | 28.754 × 10⁻³⁰ | esu | researchgate.net |

| Polarizability (α) | 3.938 × 10⁻²³ | esu | researchgate.net |

| Dipole Moment (μ) | 7.562 | Debye | researchgate.net |

Analytical Chemistry Applications

The fluorine atom in this compound serves as a powerful tool in analytical chemistry, particularly in the context of Nuclear Magnetic Resonance (NMR) spectroscopy.

¹⁹F NMR spectroscopy is a highly sensitive technique for studying molecular structure, dynamics, and interactions in complex biological systems. nsf.govacs.org The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in excellent NMR sensitivity. acs.orgdiva-portal.org Crucially, fluorine is virtually absent in biological systems, which means that ¹⁹F NMR spectra are free from background signals, making it a bioorthogonal probe. acs.orgmdpi.com

The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment, with a chemical shift range spanning several hundred ppm. diva-portal.orgmdpi.com This sensitivity makes it an ideal reporter for changes in protein conformation, ligand binding, and other molecular events. biophysics.org

Fluorinated amino acids, such as fluorinated tryptophan analogues, can be biosynthetically incorporated into proteins. diva-portal.orgbiophysics.org The resulting ¹⁹F NMR spectrum will often display resolved signals for each individual fluorinated residue, providing site-specific information that is often difficult to obtain from ¹H NMR due to signal overlap. biophysics.orgnih.gov For example, 5-fluorotryptophan (B555192) has been incorporated into proteins to study their structure and dynamics. acs.org The large chemical shift anisotropy (CSA) of the ¹⁹F nucleus, while a potential source of line broadening, can also provide valuable information about molecular orientation and dynamics, especially in solid-state NMR studies. nsf.govnih.gov

Competition assays using fluorinated probes in ¹⁹F NMR are also a powerful method for screening small molecule libraries for binding to a target protein. mdpi.com A fluorinated ligand that binds to a protein will exhibit a change in its ¹⁹F NMR signal; the displacement of this probe by a competing non-fluorinated molecule can be easily monitored. mdpi.com

Table 3: Key Attributes of ¹⁹F for NMR Applications

| Attribute | Significance in Biochemical NMR | Reference(s) |

| 100% Natural Abundance | High intrinsic signal strength | acs.orgdiva-portal.org |

| Spin ½ Nucleus | Sharp NMR lines, simpler spectra | mdpi.com |

| High Gyromagnetic Ratio | High sensitivity (83% of ¹H) | nsf.gov |

| Large Chemical Shift Range (>300 ppm) | High sensitivity to local environment | diva-portal.orgmdpi.com |

| Bioorthogonal (Absent in most biological systems) | No background signals in biological samples | acs.orgmdpi.com |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 5-aryl-1H-indoles exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key area of future research. Traditional methods like the Fischer, Bartoli, and Larock indole (B1671886) syntheses have been foundational. thieme-connect.comnih.gov However, contemporary research is focused on developing novel strategies that offer improved yields, regioselectivity, and functional group tolerance. nih.govrug.nlresearchgate.net

Future explorations are likely to concentrate on: